(R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate
Description
(R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate is a chiral carbamate derivative with a benzyl-protected amine and a hydroxyl group on the propan-2-yl backbone. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly anticonvulsants like lacosamide, where it appears as a process-related impurity . Its stereochemistry (R-configuration) and functional groups (hydroxy, benzylamino, and carbamate) influence its physicochemical properties and biological interactions. Below, we compare this compound with structurally analogous derivatives, focusing on substituent effects, stereochemistry, and applications.
Properties
IUPAC Name |
benzyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-12-16(17(22)19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,21H,11-13H2,(H,19,22)(H,20,23)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFRXMOGXOINIH-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679613 | |
| Record name | Benzyl [(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219835-31-1 | |
| Record name | Benzyl [(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that carbamates, the group to which this compound belongs, are designed to make drug−target interactions through their carbamate moiety.
Mode of Action
The carbamate functionality of the compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to modulate inter- and intramolecular interactions with the target enzymes or receptors.
Biochemical Pathways
Carbamates are known to play a significant role in modern drug discovery and medicinal chemistry. They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes.
Pharmacokinetics
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability. Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties.
Result of Action
The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone nh, which could potentially lead to various molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides. Therefore, the compound’s action could potentially be influenced by factors such as temperature, pH, and presence of other chemicals in the environment.
Biological Activity
(R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate, with a CAS number of 219835-31-1, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H20N2O4, with a molecular weight of 328.37 g/mol. The compound features a carbamate functional group, which is known to influence its biological activity. The IUPAC name reflects its stereochemistry and functional groups, highlighting the presence of both benzyl and hydroxy groups that are crucial for its activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4 |
| Molecular Weight | 328.37 g/mol |
| CAS Number | 219835-31-1 |
| Purity | 98% |
Research indicates that this compound may act through multiple mechanisms:
- Osteoblast Differentiation : Studies have shown that compounds with similar structures can stimulate bone morphogenetic protein (BMP) signaling pathways, enhancing osteoblast differentiation. For instance, a related compound demonstrated a dose-dependent increase in nascent bone formation in animal models .
- Inhibition of Enzymatic Activity : It has been suggested that the carbamate moiety may interact with specific enzymes, potentially inhibiting proteosomal activity in osteoblastic cells, which could be beneficial in managing bone density disorders .
- Antiviral Properties : Some derivatives of similar compounds have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting that this compound might possess antiviral properties, particularly against HIV .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
Study 1: Osteogenic Activity
A study focused on the osteogenic potential of various benzyl derivatives found that certain analogs significantly increased BMP production and osteoblast differentiation in vitro. The most effective compound in the series exhibited a 3.12-fold increase in bone formation at optimal doses in an animal fracture model .
Study 2: Antiviral Screening
In silico studies identified potential NNRTIs among compounds structurally similar to this compound. These studies utilized molecular docking techniques to predict binding affinities to reverse transcriptase enzymes, indicating promising antiviral activity .
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound suggests that modifications to the benzyl groups and the hydroxy functional group can significantly alter biological activity. For example:
- Hydrophobic Interactions : The presence of hydrophobic benzyl groups enhances lipophilicity, which is crucial for membrane permeability and bioavailability.
- Functional Group Variability : Substituting different functional groups on the benzene rings has been shown to modulate the compound's interaction with biological targets, affecting both potency and selectivity.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- (R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate serves as an important intermediate in the synthesis of lacosamide, an anticonvulsant medication used primarily for the treatment of epilepsy and neuropathic pain. The compound's structure allows for the modification of pharmacological properties, enhancing the efficacy and safety profile of the resulting drugs .
- Potential in Neurological Research :
Biochemical Research Applications
- Enzyme Inhibition Studies :
- Protein Interaction Studies :
Case Study 1: Lacosamide Development
The development of lacosamide involved multiple synthetic steps where this compound was synthesized as a key intermediate. The modification of this compound allowed researchers to optimize its pharmacokinetic properties, leading to a successful clinical application for seizure management.
Case Study 2: Neurological Modulation
A study published in a peer-reviewed journal highlighted the effects of compounds derived from this compound on sodium channels. The results demonstrated that these derivatives could effectively modulate channel activity, providing a foundation for developing new treatments for conditions like epilepsy .
Comparison with Similar Compounds
Substituent Variations
Hydroxy vs. Methoxy Substitution
- Target Compound: (R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate (CAS 196601-69-1) Key Features: Hydroxyl group at position 3 enhances polarity and hydrogen-bonding capacity. Properties: Higher aqueous solubility but lower logP (hydrophobicity) compared to methoxy analogs .
- Methoxy Analog: (R)-Benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate (CAS 219835-31-1) Key Features: Methoxy substitution replaces hydroxyl, reducing polarity. Properties:
- logP : 3.16 (vs. ~2.5 for hydroxy analog, estimated) .
- Boiling Point : 586.4°C (vs. lower for hydroxy due to H-bonding disruption).
tert-Butyl vs. Benzyl Carbamate
- tert-Butyl Variant: (R)-tert-Butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate Key Features: tert-Butyl group introduces steric bulk. Properties:
- Stability : More resistant to enzymatic degradation due to steric shielding.
- Synthetic Utility: Requires acidic deprotection (vs. hydrogenolysis for benzyl) .
Stereochemical Comparisons
- Enantiomeric Pairs: (R)-Configuration: Exhibits distinct biological activity in enzyme inhibition (e.g., SARS-CoV-2 main protease) . (S)-Configuration: Benzyl (S)-[1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]carbamate (CAS 54064-02-7)
- Impact : Inactive or less potent in chiral-sensitive targets, as seen in antiviral studies .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate, and what critical steps require optimization?
- Methodology : A two-step synthesis involving reductive amination followed by carbamate protection is commonly employed. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours can reduce intermediates, followed by acid hydrolysis to isolate the product . Key challenges include stereochemical control during the reduction step and preventing racemization. Optimizing reaction time, temperature, and stoichiometry of reagents (e.g., benzylamine equivalents) is critical for yield improvement.
Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structure and stereochemistry of this compound?
- Methodology :
- ¹H-NMR : The benzyl protons (CH₂-C₆H₅) appear as a singlet at ~5.0–5.2 ppm. Hydroxy (OH) and amide (NH) protons are typically broad signals at δ 3.5–4.5 ppm. Stereochemical confirmation relies on coupling constants (e.g., vicinal protons in the (R)-configuration show distinct splitting patterns) .
- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the calculated molecular weight (e.g., ~347 g/mol for C₁₈H₂₀N₂O₄). Fragmentation patterns (e.g., loss of benzyl groups) further validate the structure .
Q. What chromatographic purification methods are effective for isolating this compound, and how can solvent systems be optimized?
- Methodology : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is effective for high-purity isolation. For silica gel chromatography, a 3:1 ethyl acetate/hexane mixture elutes the product efficiently. TLC monitoring (Rf ~0.4 in ethyl acetate) ensures proper separation of diastereomers or byproducts .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern this compound’s inhibitory activity against proteases or other enzymes?
- Methodology :
- In vitro assays : Test inhibitory potency against target enzymes (e.g., HIV protease) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
- SAR analysis : Modify the benzylamino or hydroxy groups to assess their roles. For example, replacing the benzyl group with adamantyl (as in related carbamates) enhances hydrophobic interactions with enzyme pockets .
Q. How can computational methods predict metabolic stability and toxicity of this compound?
- Methodology :
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility, cytochrome P450 interactions, and hepatotoxicity. The hydroxy group may increase Phase II metabolism (glucuronidation), reducing bioavailability .
- Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify potential reactive metabolites .
Q. What experimental strategies validate the compound’s stereochemical integrity during synthesis and storage?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers. Retention times are compared to authentic (R)- and (S)-standards .
- Circular dichroism (CD) : Monitor optical activity at 220–260 nm. A negative Cotton effect at 230 nm is characteristic of the (R)-configuration .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
